
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate is a chemical compound characterized by its complex structure, which includes a pyrrolidine ring substituted with benzyl and m-tolyl groups
Preparation Methods
The synthesis of ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and m-Tolyl Groups: The benzyl and m-tolyl groups are introduced through substitution reactions, often using benzyl chloride and m-tolyl chloride as reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or m-tolyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-pyrrolidine-3-carboxylic acid ethyl ester: Similar structure but with a phenyl group instead of m-tolyl.
1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of ethyl ester.
1-Benzyl-4-m-tolyl-pyrrolidine-3-carboxylic acid: Similar structure but without the ester group.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25NO2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-3-24-21(23)20-15-22(13-17-9-5-4-6-10-17)14-19(20)18-11-7-8-16(2)12-18/h4-12,19-20H,3,13-15H2,1-2H3 |
InChI Key |
IXKMMUDJRVJIIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=CC(=C2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


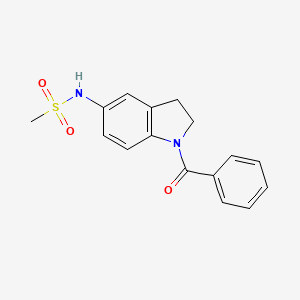

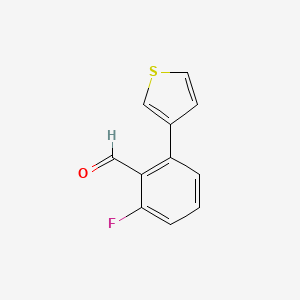
![Bromo[4-(methoxycarbonyl)benzyl]ZINC](/img/structure/B8381190.png)

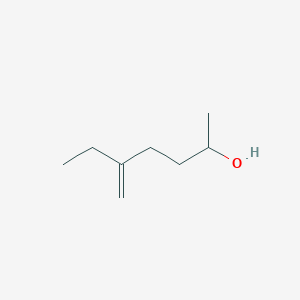
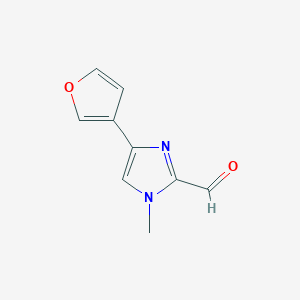
![Trimethyl((8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)ethynyl)silane](/img/structure/B8381213.png)
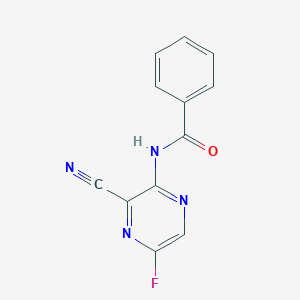


![{5-Bromo-2-[(difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B8381251.png)

![Ethyl 3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8381261.png)
